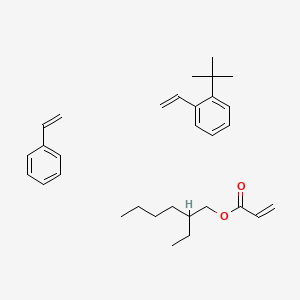

1-Tert-butyl-2-ethenylbenzene;2-ethylhexyl prop-2-enoate;styrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 2-propénoïque, ester 2-éthylhexyle, polymère avec (1,1-diméthyléthyl)éthénylbenzène et éthénylbenzène est un copolymère largement utilisé dans diverses applications industrielles. Ce composé est connu pour ses excellentes propriétés mécaniques, sa résistance chimique et sa polyvalence dans différentes formulations. Il est couramment utilisé dans la production de plastiques, d'adhésifs et de revêtements.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de l'acide 2-propénoïque, ester 2-éthylhexyle, polymère avec (1,1-diméthyléthyl)éthénylbenzène et éthénylbenzène implique un processus de polymérisation radicalaire. Les monomères, l'acide 2-propénoïque, ester 2-éthylhexyle, (1,1-diméthyléthyl)éthénylbenzène et éthénylbenzène, sont mélangés en proportions spécifiques et soumis à une polymérisation en présence d'un initiateur, tel que le peroxyde de benzoyle ou l'azobisisobutyronitrile (AIBN). La réaction est généralement réalisée dans un solvant tel que le toluène ou l'acétate d'éthyle à des températures élevées allant de 60 °C à 80 °C .

Méthodes de production industrielle

Dans les milieux industriels, le processus de polymérisation est mis à l'échelle en utilisant des réacteurs continus ou en batch. Les monomères sont introduits dans le réacteur avec l'initiateur et le solvant. Les conditions de réaction, telles que la température, la pression et le temps de réaction, sont soigneusement contrôlées pour obtenir le poids moléculaire souhaité et les propriétés du polymère. Après la polymérisation, le produit est purifié en éliminant les monomères et les solvants non réagis par distillation ou d'autres techniques de séparation .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 2-propénoïque, ester 2-éthylhexyle, polymère avec (1,1-diméthyléthyl)éthénylbenzène et éthénylbenzène subit diverses réactions chimiques, notamment :

Oxydation : Le polymère peut subir des réactions d'oxydation, en particulier lorsqu'il est exposé à l'oxygène ou à l'ozone, conduisant à la formation de produits oxydés.

Substitution : Le polymère peut participer à des réactions de substitution, où les groupes fonctionnels sur la chaîne de polymère sont remplacés par d'autres groupes.

Réticulation : Le polymère peut former des structures réticulées par des réactions avec des agents de réticulation, améliorant ses propriétés mécaniques.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'ozone. Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées.

Substitution : Des réactifs tels que les halogènes ou les agents alkylants sont utilisés pour les réactions de substitution. Les conditions varient en fonction de la substitution souhaitée.

Réticulation : Des agents de réticulation comme le divinylbenzène ou le diméthacrylate d'éthylène glycol sont utilisés.

Principaux produits formés

Oxydation : Dérivés oxydés du polymère avec des propriétés chimiques et physiques modifiées.

Substitution : Polymères substitués avec de nouveaux groupes fonctionnels.

Réticulation : Polymères réticulés avec une résistance mécanique et une stabilité thermique accrues.

Applications de la recherche scientifique

L'acide 2-propénoïque, ester 2-éthylhexyle, polymère avec (1,1-diméthyléthyl)éthénylbenzène et éthénylbenzène a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes et la cinétique de la polymérisation.

Biologie : Utilisé dans le développement de matériaux biocompatibles pour les dispositifs médicaux et les systèmes d'administration de médicaments.

Médecine : Étudié pour son utilisation potentielle dans l'ingénierie tissulaire et la médecine régénérative.

Industrie : Utilisé dans la production de revêtements, d'adhésifs et de mastics haute performance

Mécanisme d'action

Le mécanisme d'action de l'acide 2-propénoïque, ester 2-éthylhexyle, polymère avec (1,1-diméthyléthyl)éthénylbenzène et éthénylbenzène implique l'interaction de ses chaînes de polymère avec diverses cibles moléculaires. Les propriétés mécaniques du polymère sont attribuées aux forces intermoléculaires fortes entre les chaînes de polymère, qui confèrent rigidité et résistance. La résistance chimique est due à la stabilité de la chaîne principale du polymère, qui résiste à la dégradation par les produits chimiques et les facteurs environnementaux .

Applications De Recherche Scientifique

2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants

Mécanisme D'action

The mechanism of action of 2-Propenoic acid, 2-ethylhexyl ester, polymer with (1,1-dimethylethyl)ethenylbenzene and ethenylbenzene involves the interaction of its polymer chains with various molecular targets. The polymer’s mechanical properties are attributed to the strong intermolecular forces between the polymer chains, which provide rigidity and strength. The chemical resistance is due to the stability of the polymer backbone, which resists degradation by chemicals and environmental factors .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 2-propénoïque, ester 2-éthylhexyle, polymère avec éthénylbenzène : Structure similaire mais sans la composante (1,1-diméthyléthyl)éthénylbenzène.

Acide 2-propénoïque, 2-méthyl-, ester méthylique, polymère avec éthénylbenzène : Contient un ester méthylique au lieu de l'ester 2-éthylhexyle.

Unicité

L'acide 2-propénoïque, ester 2-éthylhexyle, polymère avec (1,1-diméthyléthyl)éthénylbenzène et éthénylbenzène est unique en raison de la présence de la composante (1,1-diméthyléthyl)éthénylbenzène, qui confère des propriétés mécaniques et chimiques spécifiques. Cela le rend adapté aux applications nécessitant des matériaux haute performance avec une durabilité et une résistance améliorées .

Propriétés

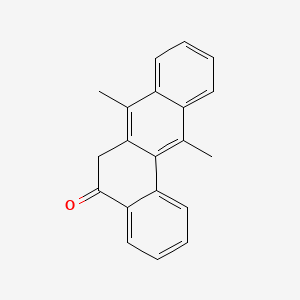

Numéro CAS |

64885-17-2 |

|---|---|

Formule moléculaire |

C31H44O2 |

Poids moléculaire |

448.7 g/mol |

Nom IUPAC |

1-tert-butyl-2-ethenylbenzene;2-ethylhexyl prop-2-enoate;styrene |

InChI |

InChI=1S/C12H16.C11H20O2.C8H8/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8/h5-9H,1H2,2-4H3;6,10H,3-5,7-9H2,1-2H3;2-7H,1H2 |

Clé InChI |

LIVJGTZWANWYLL-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CC)COC(=O)C=C.CC(C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1 |

Numéros CAS associés |

64885-17-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)